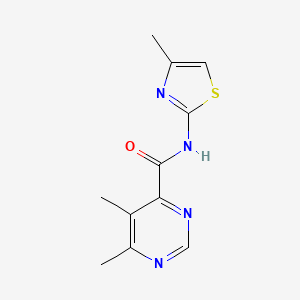

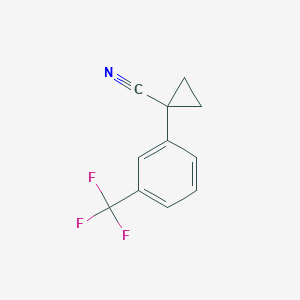

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile

Overview

Description

1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H8F3N and a molecular weight of 211.18 .

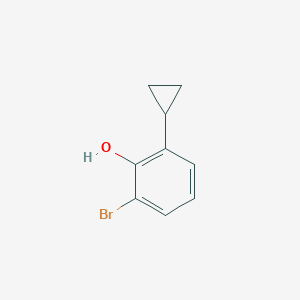

Molecular Structure Analysis

The molecular structure of this compound consists of a cyclopropane ring attached to a phenyl ring, which is further substituted with a trifluoromethyl group .Physical and Chemical Properties Analysis

This compound has a predicted density of 1.29±0.1 g/cm3 and a predicted boiling point of 254.6±40.0 °C .Scientific Research Applications

Organic Synthesis Applications

A significant area of application for this compound is in the field of organic synthesis, where it is utilized for the introduction of trifluoromethyl groups into organic molecules. Trifluoromethylated compounds are of great interest due to their physical and biological properties, such as high electronegativity, lipophilicity, and metabolic stability. For example, Duan et al. (2016) demonstrated the generation of trifluoromethylcarbene, which was applied in Fe-catalyzed cyclopropanation of olefins, producing trifluoromethylated cyclopropanes with high yields (Duan, Lin, Xiao, & Gu, 2016). Similarly, Tang et al. (2017) developed an efficient method for the introduction of the trifluoromethyl group via copper-catalyzed cyclic trifluoromethylation, highlighting the compound's utility in modifying organic skeletons (Tang, Yu, & Ma, 2017).

Material Chemistry and Polymer Science

In the realm of materials science, this compound and its derivatives have been explored for their potential in creating new polymers with unique properties. Mifsud et al. (2007) identified biradicals during the thermal cyclopolymerization of trifluorovinyl aromatic ethers, a process essential for the production of perfluorocyclobutyl polymers (Mifsud, Mellon, Jin, Topping, Echegoyen, & Smith, 2007). Additionally, Yin et al. (2005) synthesized novel polyimides derived from a fluorinated aromatic diamine monomer, showcasing the application of trifluoromethylated compounds in developing materials with excellent thermal stability and mechanical properties (Yin, Li, Yang, Yang, Fan, & Liu, 2005).

Advanced Chemical Reactions

The compound's derivatives have also been explored for their role in facilitating advanced chemical reactions. For instance, the alkoxide- and hydroxide-induced nucleophilic trifluoromethylation using trifluoromethyl sulfone or sulfoxide, as reported by Prakash, Hu, and Olah (2003), represents a novel methodology for efficient trifluoromethylation, highlighting the versatility of trifluoromethylated compounds in organic synthesis (Prakash, Hu, & Olah, 2003).

Safety and Hazards

While specific safety and hazard information for 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile is not available, compounds with similar structures can pose risks. For example, they may be harmful if swallowed, toxic in contact with skin, cause skin irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that this compound is used as an organic synthesis intermediate , suggesting that it may interact with various biological targets depending on the specific compounds it is used to synthesize.

Mode of Action

As an organic synthesis intermediate, its mode of action would likely depend on the specific biochemical context in which it is used .

Biochemical Pathways

As an intermediate in organic synthesis, it may be involved in a variety of biochemical pathways depending on the final compounds it is used to produce .

Pharmacokinetics

It is known that the compound is soluble in organic solvents such as ethanol, ether, and dichloromethane, and slightly soluble in water . This suggests that its bioavailability may be influenced by these properties.

Result of Action

As an intermediate in organic synthesis, its effects would likely depend on the specific biochemical context in which it is used .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(3-(Trifluoromethyl)phenyl)cyclopropanecarbonitrile. For instance, it should be stored in sealed containers, away from sources of ignition and high-temperature environments . Additionally, adequate ventilation should be ensured when using this compound, and contact with skin, eyes, and respiratory tract should be avoided .

Properties

IUPAC Name |

1-[3-(trifluoromethyl)phenyl]cyclopropane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F3N/c12-11(13,14)9-3-1-2-8(6-9)10(7-15)4-5-10/h1-3,6H,4-5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRIZCGCPHXFSCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(C#N)C2=CC(=CC=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2808333.png)

![2-[(1R,2S)-2-hydroxycyclohexyl]acetic acid](/img/structure/B2808335.png)

![Dimethyl 5-(4-tert-butylphenyl)-2-oxo-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-6,7-dicarboxylate](/img/structure/B2808336.png)